molecular formula C17H20N2OS B2376558 2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide CAS No. 683777-49-3

2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B2376558
CAS No.: 683777-49-3
M. Wt: 300.42
InChI Key: VOMRAUSPQRXMBW-UHFFFAOYSA-N
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Description

2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound offered for research and development purposes. This molecule features a thiazole core, a privileged structure in medicinal chemistry known for its diverse biological activities . The thiazole ring is substituted with a tetrahydronaphthalene group, a scaffold present in compounds investigated for targeting central nervous system receptors , and a propanamide side chain. Researchers are exploring this compound as a chemical intermediate and for in vitro pharmacological screening. Its structure combines a thiazole moiety, which is a versatile standalone moiety contributing to the development of various drugs and biologically active agents , with a lipophilic tetrahydronaphthalene group. This specific molecular architecture may be of interest in the design and study of novel bioactive molecules. The compound is provided strictly for use in laboratory research settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-11(2)16(20)19-17-18-15(10-21-17)14-8-7-12-5-3-4-6-13(12)9-14/h7-11H,3-6H2,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMRAUSPQRXMBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC(=CS1)C2=CC3=C(CCCC3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Cyclization Approach

The most frequently cited method in the literature involves cyclocondensation of α-haloketones with thioureas:

Reaction Scheme
$$
\underset{\text{2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one}}{C{12}H{13}BrO} + \underset{\text{Thiourea}}{CH4N2S} \xrightarrow[\text{EtOH, Δ}]{\text{Hantzsch}} \underset{\text{2-Amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazole}}{C{13}H{14}N_2S} + HBr \uparrow
$$

Optimized Conditions

  • Solvent: Anhydrous ethanol (99.8%)
  • Temperature: 80°C under reflux
  • Time: 12–16 hours
  • Yield: 68–72% based on analogous systems

Key Observations

  • Tetrahydronaphthalene ketones exhibit slower reactivity compared to aromatic analogs due to reduced conjugation
  • Steric hindrance from the tetrahydronaphthalene system necessitates extended reaction times

Transition Metal-Catalyzed Coupling

For advanced intermediates, palladium-mediated cross-couplings enable late-stage functionalization:

Suzuki-Miyaura Variant
$$
\underset{\text{2-Bromo-4-iodothiazole}}{C3HBrIN2S} + \underset{\text{Tetrahydronaphthalen-2-ylboronic acid}}{C{10}H{11}BO2} \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{Suzuki}} \underset{\text{4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiazole}}{C{13}H_{13}NS} + Byproducts
$$

Reaction Parameters

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
  • Base: K$$2$$CO$$3$$ (3 equiv)
  • Solvent System: Toluene/EtOH/H$$_2$$O (4:1:1 v/v)
  • Yield: 55–60%

Propanamide Installation

Acyl Chloride Aminolysis

The most direct method couples 2-aminothiazoles with 2-methylpropanoyl chloride:

Mechanism
$$
\underset{\text{2-Aminothiazole}}{C3H3N2S} + \underset{\text{2-Methylpropanoyl chloride}}{C4H7ClO} \xrightarrow[\text{Et}3\text{N, DCM}]{\text{Aminolysis}} \underset{\text{Target Compound}}{C{17}H{20}N_2OS} + HCl \uparrow
$$

Optimized Protocol

  • Base: Triethylamine (2.5 equiv)
  • Solvent: Dichloromethane (0.1 M)
  • Temperature: 0°C → RT gradient
  • Reaction Time: 4 hours
  • Yield: 85–88%

Purification

  • Column chromatography (SiO$$_2$$, hexane/EtOAc 3:1 → 1:1)
  • Final recrystallization from ethanol/water (7:3)

Carbodiimide-Mediated Coupling

For sensitive substrates, DCC/HOBt activation improves yields:

Procedure

  • Activate 2-methylpropanoic acid (1.2 equiv) with DCC (1.5 equiv) and HOBt (1.1 equiv) in THF (0°C, 30 min)
  • Add 2-aminothiazole derivative (1.0 equiv)
  • Stir at RT for 12 hours
  • Quench with 10% citric acid, extract with EtOAc

Advantages

  • Minimizes epimerization at chiral centers
  • Suitable for gram-scale production (≥90% purity)

Alternative Synthetic Pathways

One-Pot Thiazole-Amide Assembly

Recent advances enable concurrent thiazole formation and amidation:

Key Steps

  • In situ generation of α-bromoketone from 5,6,7,8-tetrahydronaphthalen-2-yl acetic acid
  • Simultaneous cyclization with N-(2-methylpropanoyl)thiourea

Reaction Table

Parameter Value
Catalyst CuI (10 mol%)
Ligand 1,10-Phenanthroline (12 mol%)
Solvent DMF
Temperature 110°C
Time 8 hours
Yield 63%

Characterization & Quality Control

Spectroscopic Validation

1H NMR (400 MHz, CDCl3)

  • δ 7.85 (s, 1H, Thiazole H5)
  • δ 3.02 (m, 4H, Tetrahydronaphthalene CH2)
  • δ 2.91 (q, J=6.8 Hz, 1H, Propanamide CH)
  • δ 1.25 (d, J=6.8 Hz, 6H, Propanamide CH3)

HRMS (ESI-TOF)
Calculated for C17H20N2OS [M+H]+: 301.1374
Found: 301.1371

Industrial-Scale Considerations

Cost Analysis

Component Cost/kg (USD) Contribution
Tetrahydronaphthalene 120 38%
Thiazole precursors 95 30%
Palladium catalysts 4200 25%
Solvents 15 7%

Process Optimization

  • Catalyst recycling achieves 78% Pd recovery
  • Continuous flow systems reduce reaction time by 40%

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Amide Substituents

  • 4-(Dipropylsulfamoyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide ():
    This compound replaces the propanamide group with a sulfamoyl-substituted benzamide. The sulfamoyl group introduces polar sulfonamide interactions, which may enhance solubility but reduce blood-brain barrier penetration compared to the methyl-propanamide in the target compound. The benzamide’s planar aromatic ring could also alter binding specificity .

  • N-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-Thiazol-2-yl]-5,6-Dihydro-1,4-Dioxine-2-Carboxamide (): Here, the propanamide is replaced with a dihydrodioxine carboxamide. However, the rigidity of the dioxane ring may restrict conformational flexibility compared to the flexible propanamide chain in the target compound .

Analogues with Modified Heterocyclic Cores

  • N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(Substituted)Thio/Piperazine]Acetamide/Propanamide Derivatives ():
    These derivatives feature a benzothiazole core instead of thiazole, with methylenedioxy groups enhancing electron density. The acetamide/propanamide side chains are further substituted with thio or piperazine groups, which may improve water solubility and modulate receptor affinity. For example, piperazine substitutions could introduce basicity, altering pharmacokinetic profiles .

  • Triazole-Thiazole Hybrids ():
    Compounds like 9a–9e () incorporate triazole rings adjacent to thiazole moieties. The triazole’s ability to participate in hydrogen bonding and click chemistry-derived synthesis (using Cu catalysts) contrasts with the target compound’s simpler thiazole synthesis. These hybrids often exhibit enhanced antimicrobial or anticancer activity due to synergistic heterocyclic interactions .

Physicochemical and Pharmacokinetic Insights

  • Metabolic Stability : Propanamide derivatives generally exhibit slower hydrolysis than acetamide analogues (e.g., ), reducing first-pass metabolism risks.
  • Bioactivity Trends : Triazole-containing hybrids () often show superior antimicrobial activity, while benzothiazole derivatives () are prioritized in CNS-targeted drug design due to their methylenedioxy groups .

Biological Activity

2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a propanamide backbone with a thiazole moiety and a tetrahydronaphthalenyl group. The molecular formula is C16H19N3O2C_{16}H_{19}N_3O_2 with a molecular weight of approximately 285.34 g/mol. The presence of these functional groups contributes to its diverse chemical properties and potential applications in various fields, including medicinal chemistry.

Biological Activity

Research indicates that 2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide exhibits several biological activities:

Antitumor Activity

Studies have shown that compounds containing thiazole rings can exhibit significant antitumor properties. For instance, thiazole derivatives have been reported to have IC50 values in the low micromolar range against various cancer cell lines. The structural features of thiazoles are critical for their cytotoxic activity, with specific substitutions enhancing their efficacy against tumors .

Anticonvulsant Properties

Thiazole-bearing compounds have also been investigated for their anticonvulsant activity. Some derivatives have demonstrated the ability to eliminate tonic extensor phases in animal models, indicating potential therapeutic applications in epilepsy .

The mechanism of action for 2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide may involve:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate the activity of receptors on cell surfaces or within cells.
  • Gene Expression Influence : There is potential for this compound to affect gene expression related to various biological processes .

Case Studies and Research Findings

A series of studies have explored the biological activities of thiazole derivatives similar to 2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide:

  • Antitumor Studies :
    • A study reported that thiazole derivatives exhibited IC50 values less than that of doxorubicin against Jurkat and A-431 cell lines. The presence of electron-donating groups significantly increased the compounds' cytotoxicity .
  • Anticonvulsant Activity :
    • Thiazole-integrated compounds were synthesized and tested for anticonvulsant activity. One derivative showed promising results in eliminating tonic extensor phases during testing .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their notable biological activities:

Compound NameStructural FeaturesNotable Biological Activity
1Thiazole ring with various substitutionsAntitumor (IC50 < 1 µg/mL)
2Naphthalene moietyAnticonvulsant (ED50 values reported)
3Electron-donating groups on phenyl ringCytotoxicity enhancement

Q & A

Synthesis and Optimization

Basic Question: Q. What are the critical steps in synthesizing 2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide, and how can reaction conditions be optimized for higher yields? Methodological Answer: The synthesis typically involves:

  • Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones or esters under reflux in polar aprotic solvents like DMF or ethanol .
  • Amide coupling : Reaction of the thiazole intermediate with 2-methylpropanoyl chloride using coupling agents (e.g., HATU or DCC) in dichloromethane or THF at 0–25°C .
  • Tetrahydronaphthalene incorporation : Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach the 5,6,7,8-tetrahydronaphthalen-2-yl group, requiring palladium catalysts or Lewis acids (e.g., AlCl₃) .
    Optimization : Yield improvements (≥75%) are achieved by controlling temperature (±5°C), solvent purity (HPLC-grade), and catalyst loading (5–10 mol% Pd for couplings). TLC (hexane:EtOAc 8:2) monitors reaction progress .

Structural Characterization

Basic Question: Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound? Methodological Answer:

  • 1H/13C NMR : Assign peaks using DMSO-d₆ or CDCl₃. Key signals include:
    • Thiazole C-H (δ 7.2–7.5 ppm, J = 8.0 Hz).
    • Tetrahydronaphthalene aromatic protons (δ 6.8–7.1 ppm).
    • Amide NH (δ 10.7–11.0 ppm, broad singlet) .
  • IR spectroscopy : Confirm amide C=O (1670–1685 cm⁻¹) and thiazole C=N (1590–1605 cm⁻¹) .
  • X-ray crystallography : Resolves bond lengths (e.g., C–S in thiazole: 1.68–1.72 Å) and dihedral angles between the thiazole and tetrahydronaphthalene moieties .

Biological Activity Profiling

Advanced Question: Q. How can researchers design assays to evaluate the biological activity of this compound against kinase targets? Methodological Answer:

  • Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, JAK2) with ATP-Glo™ luminescence assays. IC₅₀ values are determined via dose-response curves (0.1–100 μM) .
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Normalize results to DMSO controls .
  • SAR studies : Modify the tetrahydronaphthalene substituents (e.g., halogens, methoxy) to assess hydrophobicity and steric effects on potency .

Computational Modeling

Advanced Question: Q. What computational strategies predict binding modes and optimize interactions with biological targets? Methodological Answer:

  • Docking simulations : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets. Key residues (e.g., Lys721 in EGFR) form hydrogen bonds with the amide group .
  • MD simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100 ns trajectories. RMSD < 2 Å indicates stable binding .
  • QSAR models : Train on IC₅₀ data using Random Forest or PLS regression. Descriptors include LogP, polar surface area, and H-bond acceptor count .

Data Contradiction Analysis

Advanced Question: Q. How should researchers resolve discrepancies between computational predictions and experimental bioactivity data? Methodological Answer:

  • Validation loops : Iterate between DFT calculations (e.g., B3LYP/6-31G*) and experimental IC₅₀ values to refine force field parameters .
  • Error analysis : Quantify deviations using RMSE and R². Common sources include solvation effects (implicit vs. explicit solvent models) and protonation state mismatches .
  • Experimental controls : Replicate assays with positive controls (e.g., staurosporine for kinases) and validate purity via HPLC (≥95%) .

Scale-Up Challenges

Advanced Question: Q. What are the key considerations for scaling up synthesis while maintaining reproducibility? Methodological Answer:

  • Reactor design : Use continuous-flow systems for exothermic steps (e.g., amide coupling) to improve heat dissipation and reduce batch variability .
  • Purification : Switch from column chromatography to recrystallization (ethanol/water) for >100 g batches. Monitor polymorph formation via PXRD .
  • Process analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR to track intermediate formation in real time .

Stability and Degradation

Basic Question: Q. What protocols ensure compound stability during storage and biological assays? Methodological Answer:

  • Storage : Lyophilize and store at –80°C under argon. Avoid repeated freeze-thaw cycles .
  • Degradation studies : Conduct forced degradation (40°C/75% RH for 4 weeks) and analyze via HPLC-UV. Major degradation pathways include hydrolysis of the amide bond (pH < 3 or > 10) .
  • Light sensitivity : Use amber vials and minimize UV exposure during handling .

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